5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride
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Overview
Description
The compound “5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride” is a chemical with the molecular formula C15H17N3O2•HCl and a molecular weight of 307.78 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CN1C2=C(C=C(C=C2)CNCC3=CC=CO3)N(C1=O)C.Cl . This notation provides a way to represent the structure using ASCII strings. For a more detailed structural analysis, specialized software or databases could be used to visualize the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources . These properties can be determined through experimental methods.Scientific Research Applications
Synthesis and Bioactivity
A variety of benzimidazole derivatives, including those structurally related to 5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one hydrochloride, have been synthesized for their potential bioactive properties. For example, benzimidazolopeptides have demonstrated moderate to good anthelmintic activity against earthworm species and antimicrobial activity against pathogenic fungi and bacteria. Specifically, compounds have shown significant activity against Candida albicans, Aspergillus niger, Pseudomonas aeruginosa, and Escherichia coli. Some of these compounds also exhibited notable cytotoxic activity against cancer cell lines, suggesting their potential use in anticancer therapies (Dahiya & Pathak, 2007).
Antimicrobial and Nematicidal Properties
Further research into benzimidazole and furan derivatives has identified compounds with significant nematicidal and antimicrobial activities. A new series of compounds synthesized for their nematicidal activity against specific nematodes showed efficacy comparable to the standard levamisole, indicating their potential as novel nematicides. These compounds also displayed antibacterial and antifungal activities against a variety of pathogens, including Gram-positive and Gram-negative bacteria, and fungi, underscoring their potential as broad-spectrum antimicrobial agents (Reddy et al., 2010).
Leukotriene Inhibition and Cancer Cell Growth Inhibition
The exploration of benzofuran derivatives for their biological activities has led to the discovery of compounds with leukotriene B4 inhibitory activity and growth inhibitory effects on cancer cell lines. Notably, some derivatives have shown potent inhibition of calcium mobilization in cells expressing human BLT1 and BLT2 receptors, as well as growth inhibition in human pancreatic cancer cells, highlighting their potential for the development of new anticancer drugs (Kuramoto et al., 2008).
Mechanism of Action
Target of Action
It’s worth noting that both indole and imidazole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have demonstrated inhibitory activity against influenza A .
Biochemical Pathways
Indole and imidazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound’s physical properties such as its density (107 g/cm3 at 25 °C) and boiling point (110-111 °C at 3 Torr) suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Similar compounds have demonstrated various biological activities, such as antiviral and anticancer activities .
Action Environment
It’s worth noting that the compound is hygroscopic and should be stored in a refrigerator under an inert atmosphere .
Properties
IUPAC Name |
5-[(furan-2-ylmethylamino)methyl]-1,3-dimethylbenzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.ClH/c1-17-13-6-5-11(8-14(13)18(2)15(17)19)9-16-10-12-4-3-7-20-12;/h3-8,16H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWSPWQEWBFDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCC3=CC=CO3)N(C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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